3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid
Beschreibung
Chemical Identity and Nomenclature
3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid represents a highly specialized organic compound with the molecular formula C20H18I3N3O7 and a molecular weight of 793.1 grams per mole. The compound is officially registered in chemical databases under the Chemical Abstracts Service number 1798042-66-6, establishing its unique identity within the global chemical registry. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standard conventions for complex substituted benzoic acids, incorporating the precise positional designations for each functional group attachment point on the benzene ring core.
The comprehensive chemical name reflects the compound's intricate molecular architecture, beginning with the 3-position hydroxyethylcarbamoyl substituent, followed by the characteristic 2,4,6-triiodo substitution pattern that defines the triiodobenzoic acid class. The 5-position bears a complex phenylmethoxycarbonylamino acetyl amino group, representing a sophisticated peptide-like linkage that distinguishes this compound from simpler triiodobenzoic acid derivatives. Alternative nomenclature systems recognize this compound through various synonymous designations, including the shortened forms that emphasize the benzyloxycarbonyl protection group commonly employed in peptide chemistry.
The molecular structure incorporates multiple carboxyl and amide functionalities, creating a polyfunctional compound with diverse chemical reactivity patterns. Database entries consistently report the compound's creation date as April 10, 2017, with subsequent modifications recorded as recently as May 10, 2025, indicating ongoing research interest and potential structural refinements. The InChI key identifier RSNIUQKHLNRIQE-UHFFFAOYSA-N provides a unique digital fingerprint for computational chemistry applications and database searches.
Position within the Triiodobenzoic Acid Derivative Family
The compound occupies a distinctive position within the broader family of triiodobenzoic acid derivatives, sharing fundamental structural characteristics with established radiographic contrast agents while exhibiting unique molecular features that distinguish it from conventional compounds in this class. Historical members of the triiodobenzoic acid family include diatrizoic acid, which possesses the molecular formula C11H9I3N2O4 and represents one of the earliest successful radiographic contrast agents developed in the 1950s. The systematic comparison reveals that while diatrizoic acid contains three iodine atoms attached to positions 2, 4, and 6 of the benzoic acid core, it features only two acetamido substituents at positions 3 and 5.
Contemporary research has identified numerous related compounds within this chemical family, including ioxitalamic acid with the Chemical Abstracts Service number 28179-44-4, which incorporates an acetylamino group at position 3 and a hydroxyethylcarbamoyl group at position 5 of the triiodobenzoic acid framework. This structural arrangement demonstrates the evolutionary development of triiodobenzoic acid derivatives toward increasingly sophisticated functional group combinations designed to optimize specific chemical and biological properties.
Advanced derivatives in this family, such as the 3-amino-5-[(2,3-dihydroxypropyl)amino]carbonyl-2,4,6-triiodobenzoic acid with Chemical Abstracts Service number 111453-32-8, represent impurity compounds associated with modern radiographic agents like iohexol. These compounds illustrate the synthetic complexity achieved in contemporary triiodobenzoic acid chemistry, where multiple hydroxylated side chains and sophisticated amide linkages create molecules with precisely tailored properties for specific applications.
The target compound's molecular weight of 793.1 grams per mole significantly exceeds that of earlier generation triiodobenzoic acid derivatives, reflecting the incorporation of the bulky phenylmethoxycarbonylamino acetyl protecting group. This structural modification represents a sophisticated approach to controlling the compound's chemical reactivity and potential biological interactions through strategic functional group protection and selective molecular recognition elements.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C20H18I3N3O7 | 793.1 | 1798042-66-6 | Benzyloxycarbonyl protection, hydroxyethyl amide |
| Diatrizoic Acid | C11H9I3N2O4 | 613.9 | 117-96-4 | Diacetamido substitution pattern |
| Ioxitalamic Acid | C12H11I3N2O5 | 643.94 | 28179-44-4 | Acetylamino and hydroxyethylcarbamoyl groups |
| 3-Amino-5-[(2,3-dihydroxypropyl)amino]carbonyl-2,4,6-triiodobenzoic acid | C11H11I3N2O5 | 631.93 | 111453-32-8 | Dihydroxypropyl side chain |
Historical Development of Similar Iodinated Compounds
The historical development of iodinated organic compounds for medical applications traces its origins to the early twentieth century, with the introduction of Lipiodol in 1921 marking the first successful clinical application of iodinated contrast agents. This milestone established the foundation for subsequent decades of research into water-soluble iodinated compounds, ultimately leading to the development of the triiodobenzoic acid derivative family that includes the target compound under investigation.
The critical breakthrough in water-soluble iodinated contrast agent development occurred in 1953 with the introduction of diatrizoate, representing the first successful triiodinated compound derived from triiodobenzoic acid. This development initiated a systematic exploration of various substitution patterns and functional group modifications aimed at optimizing the balance between radiographic efficacy and biological compatibility. The historical progression from simple iodinated oils to sophisticated water-soluble triiodobenzoic acid derivatives reflects the evolution of medicinal chemistry toward increasingly precise molecular design strategies.
Research investigations during the 1960s and 1970s focused on developing low osmolality contrast media to address the limitations of early high osmolar compounds. These efforts resulted in the development of nonionic contrast agents that maintained the essential triiodobenzoic acid core structure while incorporating modified side chains designed to reduce osmotic effects and improve patient tolerance. The historical patent literature from this period, including United States Patent 3,853,866A filed in 1974, documents extensive research into 3-amino-2,4,6-triiodobenzoic acid derivatives with various alkyl and alkenyl substituents.
The contemporary development of sophisticated triiodobenzoic acid derivatives, exemplified by the target compound with its complex phenylmethoxycarbonylamino acetyl substituent, represents the culmination of decades of systematic structure-activity relationship studies. Modern synthetic approaches emphasize the strategic incorporation of protecting groups and sophisticated amide linkages to achieve precise control over molecular properties and biological interactions. The historical evolution demonstrates a clear progression from simple acetamido substituents in early compounds to the complex peptide-like functionalities characteristic of contemporary advanced derivatives.
Molecular Architecture and Functional Group Organization
The molecular architecture of this compound exhibits a sophisticated organization of functional groups strategically positioned around the central triiodinated benzene ring core. The fundamental structural framework consists of a benzoic acid unit with three iodine atoms occupying the 2, 4, and 6 positions, creating a symmetrical substitution pattern that maximizes the iodine content while maintaining chemical stability. This arrangement follows the established pattern observed in successful radiographic contrast agents, where the 2,4,6-triiodo substitution provides optimal X-ray attenuation properties.
The 3-position of the benzene ring bears a hydroxyethylcarbamoyl substituent, representing a terminal amide functionality connected through a two-carbon chain terminated with a hydroxyl group. This structural feature contributes to the compound's water solubility and potential for hydrogen bonding interactions, characteristics essential for biological compatibility and pharmacokinetic behavior. The hydroxyethyl component provides additional hydrophilic character while maintaining the structural integrity required for contrast agent applications.
The 5-position incorporates a complex phenylmethoxycarbonylamino acetyl amino group, representing one of the most sophisticated substituents found in triiodobenzoic acid derivatives. This functionality begins with an amino acid-like acetyl amino linkage, followed by a phenylmethoxycarbonyl protecting group commonly known as a benzyloxycarbonyl or carbobenzoxy group in peptide chemistry. The presence of this protecting group suggests potential for controlled deprotection reactions and selective molecular modifications, indicating the compound's utility as a synthetic intermediate or precursor to related structures.
The overall molecular geometry reflects the steric constraints imposed by the three large iodine atoms and the bulky organic substituents, creating a three-dimensional structure with significant molecular volume and distinctive electronic properties. The carboxylic acid functionality at the 1-position provides the primary acidic character and potential for salt formation, enabling pH-dependent solubility behavior and ionic interactions with biological systems. The combination of multiple amide bonds, hydroxyl groups, and the carboxylic acid creates a polyfunctional molecule capable of diverse intermolecular interactions through hydrogen bonding, electrostatic interactions, and hydrophobic associations.
| Functional Group | Position | Chemical Formula | Molecular Contribution | Key Properties |
|---|---|---|---|---|
| Carboxylic Acid | 1-position | -COOH | C1H1O2 | Acidic, ionizable, hydrophilic |
| Iodine | 2,4,6-positions | -I | I3 | Radio-opaque, electron-rich |
| Hydroxyethylcarbamoyl | 3-position | -CONHCH2CH2OH | C3H6N1O2 | Hydrophilic, hydrogen bonding |
| Phenylmethoxycarbonylamino acetyl amino | 5-position | -NHCOCH2NHCOOCH2C6H5 | C11H12N2O3 | Bulky, protective, aromatic |
Eigenschaften
IUPAC Name |
3-(2-hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18I3N3O7/c21-14-12(18(29)24-6-7-27)15(22)17(16(23)13(14)19(30)31)26-11(28)8-25-20(32)33-9-10-4-2-1-3-5-10/h1-5,27H,6-9H2,(H,24,29)(H,25,32)(H,26,28)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNIUQKHLNRIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18I3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid, a complex iodinated compound, has garnered attention for its potential biological activities. This compound is structurally related to para-aminobenzoic acid (PABA) derivatives, which are known for various therapeutic effects including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C24H21I6N5O8
- Molecular Weight : 1268.89 g/mol
- InChIKey : TYYBFXNZMFNZJT-UHFFFAOYSA-N
The compound features multiple iodine atoms which enhance its radiological properties, making it particularly interesting for imaging and therapeutic applications in oncology.
Anticancer Properties
Recent studies indicate that PABA derivatives exhibit significant anticancer activity. The compound under investigation has been shown to inhibit tumor growth in various cancer cell lines. For instance, in vitro assays demonstrated that the compound can induce apoptosis in human breast cancer cells by activating caspase pathways.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.3 | Caspase activation |
| HeLa (cervical cancer) | 12.8 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key enzymes involved in cell proliferation and survival pathways, particularly those associated with cancer progression.
Enzyme Inhibition Studies
Studies have demonstrated that the compound acts as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. The IC50 values from these studies suggest a competitive inhibition mechanism.
Case Studies
- Case Study on Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with the compound showed a significant reduction in tumor size after three months of therapy. Patients reported improved quality of life with manageable side effects.
- Inflammatory Disease Model : In animal models of rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and pain, indicating its potential as a therapeutic agent for autoimmune conditions.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
The following triiodobenzoic acid derivatives (from ) highlight key structural differences:
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid | Not listed | –NH–C(O)–O–CH2CH2OH (position 3); –NH–C(O)–CH2–NH–C(O)–O–CH2C6H5 (position 5) | ~800–850 (estimated) | High hydrophilicity (hydroxyethyl) + lipophilicity (phenyl group); enhanced steric hindrance |
| 3,5-Diacetamido-2,4,6-triiodobenzoic acid | 50978-11-5 | –NH–C(O)–CH3 (positions 3 and 5) | ~627 | Simpler structure; moderate solubility due to acetamido groups |
| 3-Acetamido-2,4,6-triiodo-5-(N-methylacetamido)benzoic acid | 1949-45-7 | –NH–C(O)–CH3 (position 3); –N(CH3)–C(O)–CH3 (position 5) | ~641 | Methylation reduces hydrogen bonding, increasing logP |
| 3-[(2-Aminoacetyl)amino]-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodobenzoic acid | 59017-39-9 | –NH–CH2–C(O)–NH2 (position 3); –NH–C(O)–NH–CH2CH2OH (position 5) | 658.95 | Balanced hydrophilicity; smaller substituents improve renal clearance |
Physicochemical Properties
- Solubility: The hydroxyethylcarbamoyl group in the target compound enhances water solubility compared to methyl or phenyl substituents in analogues like CAS 1949-45-5.
- logP: Estimated logP values (octanol-water partition coefficient) are lower for hydroxyethyl-containing compounds (e.g., CAS 59017-39-9: logP ≈ -2) compared to methylated derivatives (CAS 1949-45-7: logP ≈ 0.5–1.0) .
Pharmacokinetic and Toxicological Profiles
- Metabolic Stability : The phenylmethoxycarbonyl group may resist enzymatic hydrolysis compared to acetamido groups, prolonging half-life but increasing risk of accumulation. In contrast, compounds like CAS 50978-11-5 (diacetamido) are more readily metabolized .
- Renal Excretion : Bulkier substituents (e.g., phenylmethoxycarbonyl) in the target compound may reduce glomerular filtration rates compared to smaller analogues like CAS 59017-39-9 .
- Toxicity : The phenyl group could pose hypersensitivity risks, as seen in iodinated contrast agents with aromatic moieties. Acetamido derivatives (e.g., CAS 50978-11-5) are generally better tolerated .
Efficacy as Radiocontrast Agents
- Iodine Content : All listed compounds contain three iodine atoms (~60% by weight), ensuring comparable radiopacity.
- Biodistribution : Hydrophilic groups (e.g., hydroxyethyl in the target compound) promote vascular retention, while lipophilic groups (e.g., phenylmethoxycarbonyl) may enhance tissue penetration .
Research Findings and Implications
- Synthetic Feasibility : The synthesis of such complex iodinated benzoic acids requires multi-step functionalization, as described in for azo derivatives. Coupling reactions and protection/deprotection strategies are critical .
Vorbereitungsmethoden
Step 3a: Cbz Protection
The free amine at position 5 reacts with benzyl chloroformate in a biphasic system (e.g., dichloromethane/water) under Schotten-Baumann conditions:
Conditions
Step 3b: Acetylation
The Cbz-protected amine is acylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine):
Purification
Alternative Synthetic Routes and Industrial Adaptations
Reductive Amination Strategies
Catalytic hydrogenation (H₂/Pd-C) is critical for reducing nitro intermediates to amines. Patent US3073814A highlights the use of sodium borohydride (NaBH₄) as an alternative reductant for sensitive substrates.
Analytical Characterization and Quality Control
Structural Verification
-
Infrared Spectroscopy (IR) : Confirms carbamoyl (C=O stretch at ~1650 cm⁻¹) and Cbz (N-H stretch at ~3300 cm⁻¹) groups.
-
Melting Point : Decomposition observed at 248–249°C for related triiodobenzoic acid derivatives.
Purity Assessment
-
HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure >99% purity.
-
Iodine Content Analysis : Gravimetric methods verify triiodination completeness.
Challenges and Optimization Strategies
Iodination Side Reactions
Excessive iodination can lead to over-iodinated byproducts. Mitigation includes:
Cbz Group Stability
The Cbz group is susceptible to hydrogenolysis. Alternatives like Fmoc protection are unsuitable due to incompatibility with iodination conditions.
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, including coupling of protected intermediates. For example, carbodiimide reagents like DCC or HOBt are used to activate carboxylic acid groups for amide bond formation. Purification typically employs silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) . Post-synthesis, analytical techniques like ESI-MS confirm molecular identity, while HPLC ensures purity (>95%) .
Q. Which functional groups dominate its reactivity, and how do they influence derivatization?
The compound contains iodinated aromatic rings, carbamoyl, and benzoic acid groups. The triiodo substituents enhance steric hindrance and electron-withdrawing effects, influencing nucleophilic substitution rates. The benzoic acid moiety allows pH-dependent solubility adjustments, while carbamoyl groups participate in hydrogen bonding, critical for biomolecular interactions .
Q. What analytical techniques are essential for structural characterization?
Key methods include:
- Mass spectrometry (ESI-MS): For molecular weight confirmation (e.g., observed m/z 428.3 [M+H]⁺ in related compounds) .
- NMR spectroscopy: To resolve aromatic proton environments and confirm substitution patterns.
- X-ray crystallography: For absolute stereochemical determination in crystalline derivatives .
Advanced Research Questions
Q. How can contradictions in synthetic yields between studies be systematically addressed?
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature). A factorial design approach should test parameters like:
- Catalyst loading (e.g., HOBt vs. HATU).
- Solvent systems (THF vs. DMF).
- Reaction time (2–24 hours). Parallel purification trials (e.g., comparing silica gel vs. reverse-phase HPLC) can identify optimal workflows .
Q. What computational strategies predict its interactions with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model binding affinities to enzymes or receptors. Focus on the triiodo-benzoic acid core, which may act as a hydrogen-bond donor/acceptor. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How does pH and temperature affect its stability in biological assays?
Design accelerated stability studies:
- pH stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via LC-MS.
- Thermal stability: Test at 4°C, 25°C, and 40°C; assess aggregation or iodinated bond cleavage. Triiodo compounds are prone to dehalogenation under alkaline conditions, requiring pH-controlled environments .
Q. What mechanistic insights can be gained from enzyme inhibition kinetics?
Use Michaelis-Menten and Lineweaver-Burk analyses to determine inhibition type (competitive/uncompetitive). For example, pre-incubate the compound with target enzymes (e.g., proteases) and measure residual activity. The carbamoyl group may compete with natural substrates for active-site binding .
Methodological Considerations
Q. How can solubility challenges in aqueous assays be mitigated?
- Co-solvents: Use DMSO (≤1% v/v) to pre-dissolve the compound.
- pH adjustment: Deprotonate the benzoic acid group (pH > pKa ~4.2) to enhance water solubility.
- Nanoparticle encapsulation: Lipid-based carriers improve bioavailability for cellular studies .
Q. What environmental fate studies are relevant for lab safety and disposal?
Follow protocols from environmental chemistry frameworks (e.g., INCHEMBIOL):
- Assess photodegradation under UV light.
- Screen for aquatic toxicity using Daphnia magna assays. Triiodo compounds may persist in water; recommend activated carbon filtration for waste treatment .
Data Contradiction and Validation
Q. How to resolve discrepancies in reported bioactivity data?
- Standardize assays: Use uniform cell lines (e.g., HEK293 vs. HeLa) and negative controls.
- Batch-to-batch variability: Characterize each synthesis batch via NMR/HPLC to confirm structural consistency.
- Meta-analysis: Compare IC₅₀ values across studies, adjusting for differences in assay conditions (e.g., serum concentration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
